(5Z)-2-(3-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(3-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazole ring, and various substituents such as a chlorophenyl group, an ethoxy group, and a methoxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Triazole Ring: The triazole ring can be formed by cyclization of an appropriate hydrazine derivative with a nitrile.
Coupling of the Rings: The thiazole and triazole rings are then coupled together using a suitable coupling reagent, such as phosphorus oxychloride.
Introduction of Substituents: The chlorophenyl, ethoxy, and methoxybenzylidene groups are introduced through various substitution reactions, often involving the use of Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(3-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Grignard reagents, organolithium compounds, halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(5Z)-2-(3-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a building block for the development of new chemical entities.
Mechanism of Action
The mechanism of action of (5Z)-2-(3-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(3-chlorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(3-chlorophenyl)-5-(4-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(3-chlorophenyl)-5-(4-methoxy-3-ethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5Z)-2-(3-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16ClN3O3S |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H16ClN3O3S/c1-3-27-15-8-7-12(9-16(15)26-2)10-17-19(25)24-20(28-17)22-18(23-24)13-5-4-6-14(21)11-13/h4-11H,3H2,1-2H3/b17-10- |
InChI Key |
ZKGQGUCMGBEJAG-YVLHZVERSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC(=CC=C4)Cl)S2)OC |
Origin of Product |
United States |
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